molecular formula C14H16F3NO4 B1644426 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate CAS No. 957998-85-5

3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate

Cat. No.: B1644426
CAS No.: 957998-85-5
M. Wt: 319.28 g/mol
InChI Key: LDEZJPUDZHIITF-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is a chemical compound with the molecular formula C14H16F3NO4 and a molecular weight of 319.28 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is the adenosine A2B receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. The A2B subtype is involved in immune response regulation, inflammation, and tissue protection.

Biochemical Analysis

Biochemical Properties

3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with adenosine A2B receptors, where it acts as an antagonist . This interaction is crucial in modulating various physiological processes, including inflammation and immune responses. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards these receptors.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, particularly those involving adenosine receptors. By antagonizing adenosine A2B receptors, it can modulate cyclic AMP (cAMP) levels, leading to changes in gene expression and cellular metabolism . This compound has been shown to impact cell proliferation, apoptosis, and differentiation in various cell types.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the adenosine A2B receptor, inhibiting its activity and preventing the downstream signaling cascade . This inhibition leads to a decrease in cAMP levels, which in turn affects gene expression and cellular responses. The trifluoromethyl group in the compound enhances its binding affinity, making it a potent antagonist.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity for extended periods . Prolonged exposure to light and air can lead to degradation, reducing its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively antagonizes adenosine A2B receptors without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites are excreted through the kidneys, and its metabolic flux can influence overall metabolite levels in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . It can accumulate in certain tissues, particularly those with high expression of adenosine A2B receptors. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites effectively.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and cell membrane . It targets adenosine A2B receptors located on the cell surface, where it exerts its antagonistic effects. Post-translational modifications and targeting signals help direct the compound to specific cellular compartments, ensuring its proper localization and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate typically involves the reaction of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an adenosine A2B receptor antagonist.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate can be compared with other similar compounds such as:

  • 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate
  • 3-[4-(Trifluoromethyl)benzyl]piperidine oxalate

These compounds share structural similarities but differ in their specific functional groups or ring structures. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from its analogs .

Properties

IUPAC Name

oxalic acid;3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.C2H2O4/c13-12(14,15)11-3-1-9(2-4-11)7-10-5-6-16-8-10;3-1(4)2(5)6/h1-4,10,16H,5-8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEZJPUDZHIITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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